molecular formula C14H18N4O3S B6577215 N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1219902-16-5

N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6577215
CAS No.: 1219902-16-5
M. Wt: 322.39 g/mol
InChI Key: NPEDLDYNIYQMLE-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide: is a chemical compound that belongs to the class of sulfonamide derivatives. It features an indazole ring system, a piperidine ring, and a methanesulfonyl group, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of o-nitroanilines with hydrazine to form the indazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methanesulfinate (CH3SO2Na) and various amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of sulfonamides and amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: The compound has been investigated for its medicinal properties, including anti-inflammatory and antimicrobial activities. Its potential use in treating various diseases is an area of ongoing research.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1H-indazol-6-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfonyl}acetamide

  • N-(1H-indazol-6-yl)-2-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-ylsulfonyl]acetamide

Uniqueness: N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-22(20,21)18-6-4-10(5-7-18)14(19)16-12-3-2-11-9-15-17-13(11)8-12/h2-3,8-10H,4-7H2,1H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEDLDYNIYQMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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